4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a synthetic compound with the molecular formula and a molecular weight of approximately 275.73 g/mol. This compound is classified as a pyrrolopyrimidine derivative, which is significant in medicinal chemistry due to its potential therapeutic applications, particularly as an intermediate in the synthesis of various pharmaceuticals, including Janus kinase inhibitors.
The compound is recognized in chemical databases under the CAS number 853680-76-9 and has been referenced in various scientific literature and patents. It falls under the broader category of heterocyclic compounds, specifically pyrrolopyrimidines, which are known for their diverse biological activities and utility in drug development.
The synthesis of 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods. One notable method involves a four-step reaction sequence that emphasizes high yield and purity while minimizing waste. This method utilizes starting materials such as ethyl 2-cyanoacetate and employs sodium hydroxide as a catalyst to facilitate the conversion of intermediates to the final product.
The molecular structure of 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine features a pyrrolopyrimidine core with a chloro group at position 4 and a methoxybenzyl group at position 7. The structural formula can be represented as follows:
The compound's structure can be visualized using computational chemistry software that allows for three-dimensional modeling, revealing its spatial configuration and potential interaction sites for biological activity.
4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions, including:
In amination reactions, the presence of acid affects the rate and yield significantly; optimal conditions have been established to minimize side product formation while maximizing the desired product yield .
The mechanism of action for compounds like 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves interaction with specific biological targets such as kinases or receptors within cellular pathways. The compound's ability to inhibit certain enzymes can lead to therapeutic effects in conditions like inflammation or cancer.
Relevant data from chemical databases confirm these properties and provide insight into handling and storage requirements .
The primary applications of 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine lie in medicinal chemistry where it serves as an important intermediate for synthesizing active pharmaceutical ingredients. Its derivatives are being explored for use in treating autoimmune diseases and cancers due to their mechanism of action involving kinase inhibition.
Ethyl 2-cyanoacetate serves as the fundamental building block for constructing the pyrrolo[2,3-d]pyrimidine core. The synthesis begins with a Knoevenagel condensation between ethyl 2-cyanoacetate and 4-methoxybenzaldehyde under basic conditions (typically piperidine catalysis), yielding ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. This intermediate undergoes Michael addition with ethyl acrylate in the presence of potassium carbonate (K₂CO₃) to form the diethyl ester of 2-cyano-3-(4-methoxyphenyl)pentanedioic acid. Subsequent cyclization occurs via treatment with formamidine acetate in refluxing ethanol, generating the 4-oxo-7-(4-methoxybenzyl)-4,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidine scaffold. This three-step sequence establishes the foundational tricyclic system with the 4-methoxybenzyl group correctly positioned at N7 [1] [3].
The critical C4-chlorination step transforms the 4-oxo precursor into the bioactive 4-chloro derivative essential for nucleophilic displacement reactions. Phosphorus oxychloride (POCl₃) remains the most widely employed chlorinating agent, typically used in excess (3-5 equivalents) under reflux conditions (105-110°C) for 4-6 hours. This method achieves >85% conversion but generates corrosive HCl and phosphorus-containing waste. An optimized alternative employs oxalyl chloride (1.2 equivalents) with catalytic N,N-dimethylformamide (DMF) in dichloroethane at 80°C, reducing reaction time to 2 hours while maintaining 90% yield. This approach minimizes phosphorous waste and offers easier workup through distillation recovery of the solvent [3] .
Table 1: Chlorination Reagent Comparison for C4 Functionalization
Chlorinating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|---|---|
POCl₃ | 3-5 | Toluene | 105-110 | 4-6 | 85-88 | High conversion reliability |
Oxalyl Chloride | 1.2 | Dichloroethane | 80 | 2 | 89-92 | Reduced waste, faster reaction |
SOCl₂ / DMF | 2.0 | Acetonitrile | 82 | 3 | 78-82 | Lower cost |
Selective N7-benzylation requires precise catalysis to avoid O-alkylation and regioisomer formation. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB, 5 mol%) in biphasic toluene/water systems enable efficient 4-methoxybenzylation at 70°C (92% yield). For cyclization steps, potassium carbonate (K₂CO₃) proves superior to stronger bases (e.g., sodium hydride) by minimizing decomposition of the acid-sensitive pyrrole ring. Microwave-assisted cyclization using copper(I) iodide (CuI, 2 mol%) in dimethylacetamide (DMA) reduces reaction times from hours to 15-25 minutes while improving yields by 8-12% through enhanced thermal efficiency and reduced side-product formation [1] [4] .
Solvent polarity dramatically impacts reaction kinetics and selectivity in pyrrolopyrimidine synthesis. For the initial Knoevenagel condensation, ethanol-water (4:1) mixtures enhance solubility of ionic intermediates, boosting yields by 15% versus anhydrous ethanol. Conversely, the chlorination step requires aprotic solvents like toluene or dichloroethane to prevent hydrolysis of the chlorinating agents. Catalyst loading optimization reveals that reducing TBAB from 10 mol% to 5 mol% in benzylation steps maintains 92% yield while lowering purification burden. Similarly, replacing homogeneous K₂CO₃ with heterogeneous potassium carbonate on alumina enables catalyst recycling over 5 cycles with <5% yield degradation, significantly reducing inorganic waste [4].
Table 2: Solvent Impact on Key Reaction Steps
Reaction Step | Optimal Solvent System | Suboptimal Solvent | Yield Increase (%) | Key Rationale |
---|---|---|---|---|
Knoevenagel Condensation | Ethanol-Water (4:1) | Anhydrous Ethanol | 15 | Enhanced intermediate solubility |
Michael Addition | THF | DMSO | 8 | Controlled reactivity, reduced side products |
Cyclization | n-Butanol | Methanol | 12 | Balanced polarity for ring closure |
Chlorination | Dichloroethane | Chlorobenzene | 6 | Better POCl₃ compatibility |
Benzylation | Toluene/Water (PTC) | DMF | 10 | Phase-transfer efficiency |
Implementing one-pot sequential reactions eliminates intermediate isolation, reducing solvent consumption by 40% and minimizing acrylate dimerization byproducts. The integration of microwave-assisted synthesis for the cyclization and chlorination steps cuts energy usage by 60% while suppressing tar formation through precise temperature control. A notable advancement involves aqueous workup protocols where the acidic quench of POCl₃ reactions employs ice-cold sodium bicarbonate instead of water, reducing HCl gas evolution and enabling phosphate recovery as trisodium phosphate (TSP). For solvent sustainability, 2-methyltetrahydrofuran (2-MeTHF) derived from renewable resources effectively replaces carcinogenic dioxane in extraction steps, providing comparable partition coefficients (K=3.2) while enhancing biodegradability [1] [4].
Table 3: Green Chemistry Modifications and Outcomes
Conventional Process | Green Alternative | Byproduct Reduction | EHS Benefit |
---|---|---|---|
Stepwise isolation | One-pot sequential synthesis | 35-40% | Lower solvent consumption |
Thermal heating (reflux) | Microwave irradiation | 25% (tars) | 60% energy reduction |
Water quench for POCl₃ | Bicarbonate-controlled quench | 90% (HCl gas) | Safer handling, phosphate recovery |
Dioxane extraction | 2-MeTHF extraction | Equivalent yield | Renewable solvent, non-carcinogenic |
The classical ethyl cyanoacetate route (7 steps, 42% overall yield) remains industrially preferred despite length due to reliable scalability and commercial availability of starting materials. A novel formamidine acetate pathway reduces steps to 5 by directly condensing 2-aminomalononitrile with 4-methoxybenzylamine derivatives, achieving 51% overall yield but requiring expensive palladium catalysis for the key cyclization. Solid-phase synthesis using Wang resin-attached acrylates demonstrates potential for parallel synthesis (86-92% purity per step), but suffers from limited scalability and high resin costs. Economic analysis reveals the traditional route maintains a 30% cost advantage over alternative methods at >1kg scale, primarily due to lower catalyst expenses and established purification protocols [1] [3] [4].
Table 4: Comparative Analysis of Synthetic Routes
Synthetic Approach | Steps | Overall Yield (%) | Cost Index (kg⁻¹) | Key Advantages | Key Limitations |
---|---|---|---|---|---|
Ethyl Cyanoacetate Route | 7 | 42 | 1.00 (reference) | Scalable, robust purification | Longer sequence |
Formamidine Acetate Pathway | 5 | 51 | 1.85 | Fewer steps, higher yield | Pd catalyst cost (5 mol%) |
Solid-Phase Synthesis | 6 | 38 (resin-bound) | 12.3 | High purity, parallel synthesis | Limited scalability, resin expense |
Reductive Amination Approach | 6 | 45 | 1.52 | Avoids chlorination step | Requires high-pressure hydrogenation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7